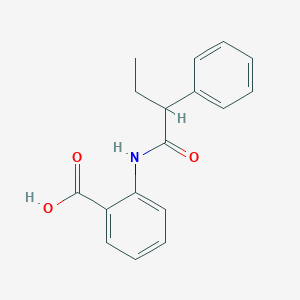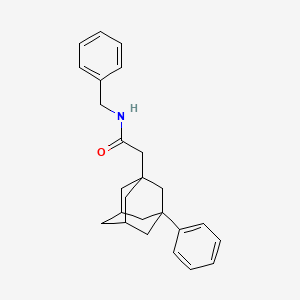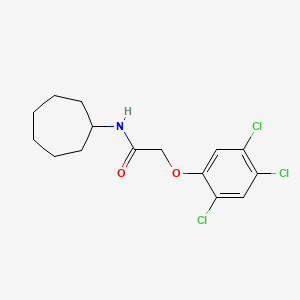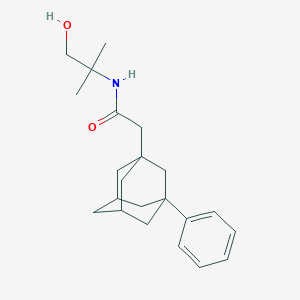![molecular formula C14H12BrClN2O3S B4112888 Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B4112888.png)
Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
描述
Ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also contains a benzoyl group substituted with bromine and chlorine atoms, making it a halogenated aromatic compound. The ethyl ester group attached to the thiazole ring adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions. The resulting thiazole intermediate is then subjected to acylation with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring and the benzoyl group can participate in oxidation and reduction reactions, leading to various derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring and benzoyl group.
科学研究应用
Ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s halogenated aromatic structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It can be used in the development of agrochemicals, dyes, and polymers due to its versatile reactivity and stability.
作用机制
The mechanism of action of Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The halogenated benzoyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-{[(5-bromo-2-fluorobenzoyl)amino]-1,3-thiazol-4-yl}acetate: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
Ethyl 2-{[(5-chloro-2-bromobenzoyl)amino]-1,3-thiazol-4-yl}acetate: Similar structure but with reversed positions of bromine and chlorine, leading to different steric and electronic effects.
Ethyl 2-{[(5-bromo-2-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate: The presence of a methyl group instead of chlorine can influence the compound’s hydrophobicity and binding affinity.
These comparisons highlight the uniqueness of Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate in terms of its specific halogenation pattern and its impact on chemical and biological properties.
属性
IUPAC Name |
ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3S/c1-2-21-12(19)6-9-7-22-14(17-9)18-13(20)10-5-8(15)3-4-11(10)16/h3-5,7H,2,6H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUNULPUGDWKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B4112822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4112826.png)
![2-[4-chloro-2-methyl-5-[methyl(phenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide](/img/structure/B4112832.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)propan-1-one](/img/structure/B4112856.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)

![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)


